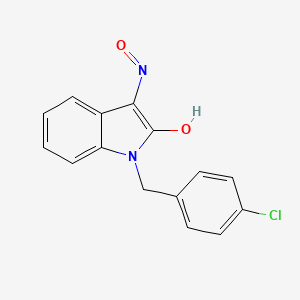

1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

Description

1-(4-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities. This compound features a 4-chlorobenzyl group at the N1 position and an oxime functional group at the C3 carbonyl position. Its molecular formula is C₁₅H₁₀ClN₂O₂, with a molecular weight of 285.71 g/mol (CAS: 26960-66-7) . The oxime group (-NOH) introduces hydrogen-bonding capabilities, which may modulate interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-nitrosoindol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-20)15(18)19/h1-8,19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKVVQSFNRWTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC=C(C=C3)Cl)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Chlorobenzyl)-1H-Indole-2,3-Dione

Step 1: Alkylation of Isatin

Indole-2,3-dione (isatin) undergoes N-alkylation with 4-chlorobenzyl bromide under basic conditions. A typical procedure involves:

- Reagents : Isatin (1.0 equiv), 4-chlorobenzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).

- Solvent : Anhydrous dimethylformamide (DMF) or acetone.

- Conditions : Reflux at 80–90°C for 12–16 hours.

The reaction proceeds via nucleophilic substitution, yielding 1-(4-chlorobenzyl)-1H-indole-2,3-dione. Purification is achieved through recrystallization from ethanol/water (yield: 70–85%).

Step 2: Oxime Formation at C3

The C3 carbonyl group is converted to an oxime using hydroxylamine hydrochloride:

- Reagents : 1-(4-chlorobenzyl)-1H-indole-2,3-dione (1.0 equiv), hydroxylamine hydrochloride (3.0 equiv), sodium acetate (3.0 equiv).

- Solvent : Ethanol or ethanol/water mixture.

- Conditions : Reflux at 70–80°C for 4–6 hours.

The oxime forms preferentially at the C3 position due to steric and electronic factors, yielding the target compound as a mixture of (E)- and (Z)-isomers. Chromatographic separation or selective crystallization isolates the desired isomer.

Synthetic Route 2: Multicomponent One-Pot Synthesis

ZnO Nanoparticle-Catalyzed Cyclization

Recent advances utilize nanocatalysts for efficient one-pot synthesis:

- Reagents : Isatin (1.0 equiv), 4-chlorobenzylamine (1.1 equiv), hydroxylamine hydrochloride (1.5 equiv).

- Catalyst : ZnO nanoparticles (10–15 mol%).

- Solvent : Ethanol or acetonitrile.

- Conditions : Microwave irradiation (100–120°C, 10–15 minutes) or conventional heating (reflux, 6–8 hours).

This method achieves simultaneous N-alkylation and oxime formation, reducing reaction time and improving yields (75–90%). The ZnO nanoparticles enhance reaction kinetics by activating carbonyl groups and facilitating imine formation.

Stereochemical Considerations and Resolution

Enantioselective Synthesis

The oxime moiety introduces a stereogenic center at C3. Patent EP1532146B1 describes chiral resolution using:

- Chiral auxiliaries : Boc-protected hydroxylamine derivatives.

- Conditions : Acid-catalyzed cyclization in sulfuric acid to enforce stereoselectivity.

For example, reacting (R)- or (S)-Boc-O-benzylhydroxylamine with 1-(4-chlorobenzyl)-1H-indole-2,3-dione under acidic conditions yields enantiopure oxime derivatives (≥98% ee).

Analytical Validation and Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration of the oxime group, with intramolecular hydrogen bonding between the oxime -OH and adjacent carbonyl oxygen.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Stereoselectivity | Catalyst Required |

|---|---|---|---|---|

| Sequential Alkylation | 70–85 | 16–24 hrs | Low | No |

| One-Pot (ZnO NP) | 75–90 | 10–15 min | Moderate | Yes |

| Chiral Resolution | 60–75 | 48–72 hrs | High | Yes |

Industrial-Scale Considerations and Challenges

- Cost Efficiency : The one-pot method reduces solvent and energy consumption but requires costly nanocatalysts.

- Purification : Chromatography is avoided in large-scale production; instead, pH-controlled crystallization is employed.

- Regulatory Compliance : Residual metal catalysts (e.g., Zn) must meet ICH Q3D guidelines (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Antidepressant-Like Activity

Research indicates that 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime may exhibit antidepressant-like activity . This property suggests its potential use in treating mood disorders by modulating neurotransmitter systems similar to known antidepressants.

Histamine Receptor Modulation

The compound has shown the ability to modulate histamine receptors, which could make it useful in treating allergic reactions and conditions related to histamine dysregulation.

Neuroprotective Effects

A notable application of this compound is its potential as an excitatory amino acid antagonist . This mechanism is significant for treating various neurological disorders such as Alzheimer's disease, Parkinsonism, and epilepsy. By blocking excitatory amino acid receptors, it may help prevent neuronal loss associated with conditions like cerebral ischemia and traumatic brain injuries .

Antimicrobial and Anticancer Properties

The structural features of this compound suggest possible antimicrobial and anticancer activities. Preliminary studies indicate that derivatives of indole compounds often possess such properties, warranting further investigation into their efficacy against various pathogens and cancer cell lines.

Study on Antidepressant-Like Effects

In a study assessing the antidepressant-like effects of the compound, researchers conducted in vivo assays that demonstrated significant improvements in behavioral models indicative of depression. The results suggested that the compound could influence serotonin and norepinephrine levels in the brain.

Neuroprotective Study

Another study focused on the neuroprotective effects of the compound in models of cerebral ischemia. The findings indicated that treatment with 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime significantly reduced neuronal death and improved functional recovery post-injury, supporting its potential application in neuroprotection .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Trimethylsilyl substitution (e.g., 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-oxime) introduces steric hindrance and lipophilicity, which could improve blood-brain barrier penetration, as suggested by DFT studies .

Spiro-pyrrolidine derivatives (e.g., from [3+2] cycloadditions) exhibit rigid 3D structures, which may improve selectivity for enzymes like monoamine oxidases .

Key Findings:

Solubility and Stability:

- The target compound’s solubility is unreported, but analogues like 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid (CAS 93548-89-1) show slight solubility in chloroform and DMSO, suggesting similar lipophilicity .

- Thiosemicarbazones (e.g., I-TSC) are generally more polar due to the -NH-CS-NH₂ group, enhancing aqueous solubility compared to oximes .

Computational and Spectroscopic Data

- DFT Studies : The 5-chloro-trimethylsilyl oxime derivative exhibited a planar indole ring and distorted oxime geometry, with HOMO-LUMO gaps (~4.5 eV) indicative of moderate reactivity .

- NMR Profiles : Calculated $^1$H-NMR spectra for chloro-substituted oximes show characteristic shifts at δ 8.2–8.5 ppm for indole protons and δ 10.5–11.0 ppm for oxime -OH .

Biological Activity

1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of indole derivatives, which are widely recognized for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

- Molecular Formula : C15H13ClN2O2

- Molecular Weight : 271.7 g/mol

- CAS Number : 26960-66-7

The presence of the chlorobenzyl group in its structure is believed to enhance its biological activity compared to similar compounds lacking this substituent.

The biological activity of 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime is hypothesized to involve its interaction with specific molecular targets. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that compounds similar to 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime showed potent cytotoxic effects against various cancer cell lines, including SKOV3 (ovarian), A549 (lung), and MCF-7 (breast) with IC50 values ranging from 2.1 µM to 4.2 µM .

- The compound's mechanism may involve inhibition of tubulin polymerization, which is crucial for cancer cell division and growth. Molecular docking studies suggest stable interactions with α- and β-tubulin .

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. Preliminary investigations suggest that 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime may exhibit activity against various bacterial strains. This potential was highlighted in comparative studies where similar compounds showed effectiveness against multidrug-resistant bacteria.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects as well. Research indicates that indole derivatives can modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Data Table: Biological Activity Overview

| Activity Type | Cell Lines/Organisms | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | SKOV3, A549, MCF-7 | 2.1 - 4.2 µM | Tubulin polymerization inhibition |

| Antimicrobial | Various bacterial strains | Not specified | Inhibition of bacterial growth |

| Anti-inflammatory | In vitro models | Not specified | Modulation of inflammatory pathways |

Case Studies

- Anticancer Studies : A study published in MDPI reported that indole derivatives displayed significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .

- Antimicrobial Evaluation : Research conducted on similar indole derivatives demonstrated promising results against Gram-positive and Gram-negative bacteria, suggesting a potential role for chlorobenzyl substituents in enhancing antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime?

A plausible approach involves two key steps:

Synthesis of the indole-2,3-dione core : Start with 1H-indole-2,3-dione (isatin). Introduce the 4-chlorobenzyl group via alkylation using 4-chlorobenzyl bromide under basic conditions (e.g., NaH in DMF) .

Oxime formation : React the 3-keto group of the intermediate with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux. Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) .

Purification: Use flash chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the oxime, with yields typically 30–50% based on analogous indole syntheses .

Q. How can structural characterization be performed to confirm the oxime configuration (E/Z isomerism)?

- 1H/13C NMR : Look for characteristic oxime proton signals (δ ~8–11 ppm in DMSO-d6) and carbon shifts (C=N-OH at δ ~150–160 ppm). Compare with calculated spectra using DFT methods .

- IR Spectroscopy : Confirm the C=N stretch (~1600 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

- X-ray Crystallography : If single crystals are obtained, resolve the geometry (E/Z) via diffraction studies. Reference PDB or CCDC databases for similar oxime structures .

Q. What solvent systems are optimal for purification via column chromatography?

For polar intermediates like oximes, use gradient elution with:

- Nonpolar phase : Cyclohexane or hexane.

- Polar phase : Ethyl acetate or dichloromethane with 1–5% methanol.

Example: A 7:3 cyclohexane/EtOAc ratio effectively separates indole derivatives (Rf ~0.42) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxime yield?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) to accelerate oxime formation .

- Solvent effects : Compare protic (ethanol) vs. aprotic (DMF) solvents. Protic solvents may enhance nucleophilic attack by hydroxylamine .

- Temperature control : Reflux at 80–100°C for 2–4 hours, monitoring by TLC. Prolonged heating may degrade sensitive functional groups .

Q. What strategies address contradictory spectral data in structural elucidation?

- Decoupling experiments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, especially near the oxime and chlorobenzyl groups .

- Isotopic labeling : Synthesize 15N-labeled oxime to confirm nitrogen connectivity via 15N-1H coupling in NMR .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

Q. How can the compound’s reactivity in biological assays be assessed?

- Docking studies : Model interactions with target enzymes (e.g., kinases) using MOE or AutoDock. Focus on the oxime’s hydrogen-bonding potential .

- In vitro testing : Screen against cell lines (e.g., cancer or microbial) at 10–100 µM concentrations. Include a stability assay in PBS to check oxime hydrolysis .

Methodological Considerations

Q. What analytical techniques ensure purity >95% for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.